Ethyl vinyl ether

Vue d'ensemble

Description

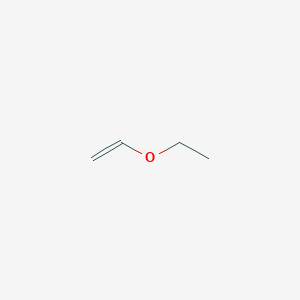

Ethyl vinyl ether (EVE, CH₃CH₂OCH=CH₂) is a colorless, volatile liquid with an ether-like odor. It is the simplest enol ether that remains liquid at room temperature and is widely utilized as a reactive monomer and synthetic building block in organic chemistry and polymer science . Key properties include:

- Boiling point: 35–36°C

- Density: 0.753 g/cm³

- Reactivity: EVE’s electron-rich double bond and ether linkage enable diverse reactions, including polymerization, cycloadditions, and vinyl group transfers .

- Applications: Pharmaceuticals (anesthesia), polymer resins, fuel additives, and protective group chemistry .

EVE’s low glass transition temperature and compatibility with cationic polymerization make it ideal for creating tailored polymers with controlled architectures . Its instability under light or acidic conditions necessitates stabilization with inhibitors like polyphenols .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl vinyl ether is typically synthesized by the reaction of acetylene and ethanol in the presence of a base . The reaction proceeds as follows:

CH3CH2OH+HC≡CH→CH3CH2OCH=CH2

Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. Polymerization is a common issue, and it is typically initiated with Lewis acids such as boron trifluoride .

Types of Reactions:

Polymerization: this compound is prone to polymerization, leading to the formation of polyvinyl ethers.

Acetal Formation: With catalytic amounts of acids, this compound adds to alcohols to give mixed acetals.

Cycloaddition Reactions: this compound participates in inverse demand [4+2] cycloaddition reactions.

Deprotonation: Deprotonation with butyl lithium gives the acetyl anion equivalent.

Common Reagents and Conditions:

Lewis Acids: Used for polymerization.

Acids: Used for acetal formation.

Butyl Lithium: Used for deprotonation.

Major Products:

Polyvinyl Ethers: Formed through polymerization.

Mixed Acetals: Formed through acetal formation reactions.

Acetyl Anion Equivalents: Formed through deprotonation.

Applications De Recherche Scientifique

Polymer Chemistry

1.1 Monomer for Polymerization

EVE is primarily known for its utility as a monomer in the production of poly(vinyl ethers). The compound can undergo various polymerization processes, including:

- Cationic Polymerization : EVE can be polymerized using living cationic polymerization techniques, allowing for precise control over molecular weight and architecture of the resulting polymers. This method enables the synthesis of polymers with tailored properties for specific applications .

- Free-Radical Polymerization : EVE can also be utilized in free-radical polymerization, which is advantageous for producing copolymers with diverse functionalities. The ability to copolymerize EVE with other monomers enhances the versatility of the resulting materials .

1.2 Advanced Applications

Recent studies have emphasized the potential of EVE in developing advanced materials:

- Sustainable Polymers : The synthesis of EVE-based polymers has been explored for creating eco-friendly materials due to their potential for biodegradability and lower environmental impact compared to traditional plastics .

- Functional Polymers : Polymers derived from EVE can be engineered to possess specific functionalities, such as responsiveness to external stimuli (temperature, pH), making them suitable for applications in smart materials and drug delivery systems .

Organic Synthesis

EVE serves as a valuable reagent in organic synthesis due to its electrophilic nature. It is often employed in various chemical reactions, including:

- Cycloaddition Reactions : EVE participates in 1,3-dipolar cycloadditions, leading to the formation of complex cyclic structures that are essential in pharmaceuticals and natural products synthesis .

- Synthesis of Functionalized Compounds : The compound can be used to introduce vinyl ether functionalities into larger molecules, facilitating the synthesis of various organic compounds with desired properties .

Proteomics Research

In proteomics, EVE is utilized as a reagent for modifying proteins and peptides:

- Labeling Agents : EVE can serve as a labeling agent for studying protein interactions and dynamics through techniques such as mass spectrometry. The vinyl ether group allows for selective reactions with nucleophilic sites on proteins, enabling detailed analysis of protein structures and functions .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mécanisme D'action

The mechanism of action of ethyl vinyl ether involves its reactivity with various reagents:

Acid-Catalyzed Reactions: this compound undergoes acid-catalyzed hydrolysis to form acetaldehyde.

Polymerization: Initiated by Lewis acids, leading to the formation of polyvinyl ethers.

Cycloaddition Reactions: Participates in [4+2] cycloaddition reactions, forming cyclic compounds.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Physical and Chemical Properties

- Reactivity Differences :

Polymerization Behavior

- EVE: Forms homopolymers via cationic mechanisms and copolymers with polar monomers (e.g., maleic anhydride) to enhance thermal resistance and adhesion .

- Perfluoro EVE : Used in fluoropolymers for membranes and elastomers, leveraging its resistance to degradation .

- Mthis compound : Produces hydrophilic polymers for coatings and adhesives, contrasting with EVE’s hydrophobic derivatives .

Environmental and Atmospheric Impact

- EVE: Forms secondary organic aerosols (SOA) via ozonolysis, with yields increasing with alkyl chain length (e.g., EVE: 5%, BVE: 15% at 300 ppb) .

- Perfluoro EVE : Short atmospheric lifetime (~days) due to rapid OH radical reactions but contributes to greenhouse gas effects .

Pharmacological and Industrial Use

- Anesthetic Properties : EVE induces faster anesthesia recovery than diethyl ether but is less stable, limiting its use to short procedures .

- Protective Group Chemistry : EVE efficiently protects hydroxyl groups via α-ethoxyethyl ether formation, outperforming bulkier analogs like BVE in reaction speed .

Key Research Findings

Atmospheric Chemistry

- EVE’s ozonolysis generates significant SOA, with iso-butyl vinyl ether producing 25% higher yields than linear analogs .

- Perfluoro EVE’s reaction with OH radicals follows a temperature-dependent pathway (k = 6.0×10¹³ exp[(480 − 38/T)] cm³/molecule⁻¹s⁻¹), critical for evaluating fluoropolymer environmental impacts .

Activité Biologique

Ethyl vinyl ether (EVE) is an organic compound classified as a vinyl ether, with the chemical formula . It is primarily used in polymer chemistry as a monomer for the production of various copolymers. Recent studies have also explored its biological activity, particularly its effects on cellular systems and potential toxicological implications.

- Molecular Weight : 72.11 g/mol

- Boiling Point : 34.5 °C

- Density : 0.81 g/cm³

- Flammability : Highly flammable liquid

Inhibition of Diethyl Ether Oxidation

A significant study investigated the inhibition of diethyl ether oxidation by EVE in Rhodococcus sp. strain DEE5151. The findings indicated that EVE inhibited the oxidation activity by 96% when tested at a concentration of 1 mM. This inhibition was characterized as mixed-type, affecting both the maximum oxidation rate and the Michaelis-Menten constant, suggesting that EVE interacts with cellular components that are crucial for ether degradation processes .

| Parameter | Control (No Inhibitor) | With 1 mM this compound |

|---|---|---|

| Maximum Oxidation Rate | Measured Value | Decreased |

| Michaelis-Menten Constant (Km) | Measured Value | Increased |

Toxicological Studies

In vitro studies have shown that EVE may undergo microsomal oxidation to form unstable epoxides, which raises concerns about its mutagenic potential. However, no direct mutagenic activity was observed in standard assays .

Additionally, EVE has been implicated in enhancing sister chromatid exchange (SCE) values in mammalian cells, indicating a possible genotoxic effect under specific conditions .

Case Study 1: Inhalation Carcinogenicity Study

A study examining the inhalation carcinogenicity of various compounds, including EVE, noted increased SCE values in exposed mammalian cells. Although specific tumorigenic outcomes were not conclusively linked to EVE alone, the results suggest a need for further investigation into its long-term effects on cellular integrity and carcinogenic potential .

Case Study 2: Anesthetic Effects

Research into the anesthetic properties of EVE revealed that it can induce surgical anesthesia and respiratory arrest at varying potencies compared to other ethers. This finding underscores the importance of understanding the pharmacological effects of EVE, particularly in medical applications .

Q & A

Basic Research Questions

Q. What is the molecular structure of ethyl vinyl ether, and how does its electronic configuration influence reactivity in organic synthesis?

- Answer: this compound (EVE) has the molecular formula C₄H₈O, with a structure CH₂=CHOCH₂CH₃. The oxygen atom in the ether group and the electron-rich vinyl group (CH₂=CH–) contribute to its nucleophilic character. The vinyl group’s π-electrons enable participation in cycloaddition reactions (e.g., Diels-Alder), while the ether oxygen stabilizes intermediates through resonance. Computational studies (e.g., DFT analysis) reveal localized electrophilic and nucleophilic sites, such as the β-carbon of the nitroalkene in HDA reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer: EVE is stabilized with 0.1% potassium hydroxide to prevent polymerization. Key precautions include:

- Storage: Protect from light and moisture; store in inert atmospheres (e.g., N₂).

- PPE: Use nitrile/chloroprene gloves (≥0.4 mm thickness), safety goggles, and fume hoods to avoid inhalation .

- Reactivity: Avoid strong oxidizers (risk of violent reactions) and acidic conditions (hydrolysis risk) .

Advanced Research Questions

Q. How can kinetic and quantum chemical studies distinguish between one-step and two-step mechanisms in hetero Diels-Alder (HDA) reactions involving EVE?

- Answer:

- Kinetic Analysis: Substituent and solvent effects are measured. For example, rate constants (k) for HDA reactions between nitroalkenes and EVE increase with solvent polarity (e.g., k = 9.34 × 10⁻² L/mol·s in methanol vs. 0.7 × 10⁻² in diethyl ether). Linear correlations between log k and Reichardt’s polarity parameter (Eₜ(30)) confirm a polar, one-step mechanism .

- Quantum Simulations: B3LYP/6-31G(d) calculations identify transition states (TS) and pre-reaction complexes (LM). IRC trajectories show no zwitterionic intermediates, supporting a "two-stage one-step" mechanism per Domingo’s classification .

Q. What experimental approaches quantify secondary organic aerosol (SOA) yields from EVE ozonolysis, and how do alkyl chain lengths affect yields?

- Answer:

- Methodology: Chamber experiments with 300 ppb EVE and O₃, monitored via aerosol mass spectrometry. SOA yields (Y) are calculated as .

- Findings: EVE ozonolysis produces higher Y (e.g., ~20% for ethyl vs. ~15% for t-butyl vinyl ether) due to faster gas-to-particle partitioning of smaller carbonyl products. Cyclohexane scavengers suppress radical pathways, isolating ozonolysis contributions .

Q. How do gas-phase reactions with EVE enhance selectivity in detecting explosives like TNT and RDX via mass spectrometry?

- Answer: Diagnostic fragment ions (e.g., m/z 210 for TNT) undergo [4⁺+2] cycloaddition with EVE, forming adducts (e.g., m/z 282). Subsequent fragmentation (e.g., acetaldehyde loss to m/z 238) improves specificity. For RDX (m/z 149), EVE vinylation generates m/z 175 (nitro-iminium ion), validated by MS/MS and DFT calculations .

Q. What role do Parr functions and global electrophilicity indices play in predicting regioselectivity in EVE-mediated cycloadditions?

- Answer: Reactivity indices (e.g., ω = global electrophilicity) quantify electronic interactions. For EVE (ω = 0.41 eV, N = 3.24 eV), nucleophilic attack occurs at the β-carbon of nitroalkenes (ωβ = 1.29–1.58 eV). Parr functions (, ) map local nucleophilic/electrophilic sites, guiding regioselective adduct formation (e.g., nitronates 3/4 in HDA reactions) .

Q. How do solvent polarity and substituent effects modulate activation barriers in EVE-based Diels-Alder reactions?

- Answer: Polar solvents (e.g., methanol) lower activation barriers by stabilizing TS dipole moments. For example, ΔH‡ decreases by ~3 kcal/mol in methanol vs. diethyl ether. Electron-withdrawing groups (EWGs) on nitroalkenes (e.g., -COOMe) increase reaction rates (log k vs. Hammett σ⁺: ρ = -2.1), confirming polar mechanisms .

Q. What methodologies validate the stereoselectivity of EVE in hydroxyl-group protection reactions?

- Answer: EE (1-ethoxyethyl) protection introduces a stereogenic center. Stereochemical outcomes are analyzed via NMR (e.g., NOESY for spatial proximity) and chiral HPLC. For example, THP and EE groups exhibit contrasting stability under acidic conditions, with EE being more labile due to ether oxygen protonation .

Propriétés

IUPAC Name |

ethenoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-5-4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKIXWOMBXYWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O, Array | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-37-4 | |

| Record name | Poly(ethyl vinyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3029609 | |

| Record name | [(Ethenyl)oxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl ethyl ether appears as a clear colorless low-boiling liquid (35-36 °C) with an ether-like odor. Flash point below -50 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air., Liquid, Clear colorless liquid with an ether-like odor; Boiling point = 36 deg C; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20878 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

96 °F at 760 mmHg (USCG, 1999), 35.5 °C, 36 °C | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

less than -50 °F (USCG, 1999), < -50 °F (< -46 °C) /closed cup/ | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 7800 mg/L at 25 °C, In water, 10000 mg/L at 37 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol; miscible in ether, Solubility in water, g/l at 15 °C: 8.3 (slightly soluble) | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.7589 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7589 at 20 °C, Relative density (water = 1): 0.8 | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

511.0 [mmHg], 515 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 56 | |

| Record name | Ethyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20878 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Ether-like odor | |

CAS No. |

109-92-2, 25104-37-4 | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, ethoxy-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025104374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl vinyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [(Ethenyl)oxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl vinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethene, ethoxy-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6235C9592H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-175 °F (USCG, 1999), -115.8 °C, -115 °C | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.